1-OCTYLGUANIDINE HEMISULFATE 97

Description

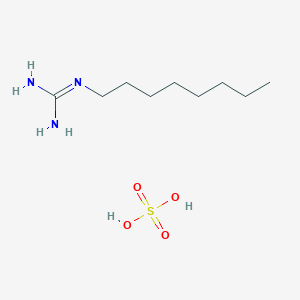

1-Octylguanidine hemisulfate (C₉H₂₁N₃·0.5H₂SO₄) is a guanidine derivative with an octyl alkyl chain and a hemisulfate counterion. The "97%" designation indicates its high purity, making it suitable for research and industrial applications. Guanidine derivatives are known for their strong basicity and ability to denature proteins, which lends utility in biochemical assays, surfactants, and catalysis . However, direct data on this compound is sparse in the provided evidence; inferences are drawn from structurally related hemisulfate salts and guanidine analogs.

Properties

Molecular Formula |

C9H23N3O4S |

|---|---|

Molecular Weight |

269.36 g/mol |

IUPAC Name |

2-octylguanidine;sulfuric acid |

InChI |

InChI=1S/C9H21N3.H2O4S/c1-2-3-4-5-6-7-8-12-9(10)11;1-5(2,3)4/h2-8H2,1H3,(H4,10,11,12);(H2,1,2,3,4) |

InChI Key |

WXDMRAWLKABMCM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-OCTYLGUANIDINE HEMISULFATE 97 can be synthesized through the reaction of S-methylisothiourea sulfate with octylamine . This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of guanidine derivatives, including n-octylguanidine sulfate, often involves the chemical method of melting ammonium salts with urea or utilizing urea production wastes. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-OCTYLGUANIDINE HEMISULFATE 97 undergoes various chemical reactions, including:

Nucleophilic Addition: The guanidine moiety can act as an N-nucleophile in additions to unsaturated compounds, such as the Michael reaction.

Alkylation and Acylation: The compound can participate in alkylation and acylation reactions due to its nucleophilic properties.

Common Reagents and Conditions:

Oxidation: 1-OCTYLGUANIDINE HEMISULFATE 97 can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenated compounds under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions may yield various alkylated guanidine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Chemistry: 1-OCTYLGUANIDINE HEMISULFATE 97 is used as a catalyst in organic synthesis due to its strong basicity and ability to stabilize transition states in chemical reactions .

Biology: In biological research, n-octylguanidine sulfate has been studied for its interaction with sodium channels in nerve cells. It has been found to block sodium channels, making it a valuable tool for studying nerve function and potential therapeutic applications .

Medicine: The compound’s ability to interact with biological membranes and proteins makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Industry: 1-OCTYLGUANIDINE HEMISULFATE 97 is used in industrial applications such as water treatment, where it acts as a coagulant to remove impurities from water .

Mechanism of Action

The mechanism of action of n-octylguanidine sulfate involves its interaction with sodium channels in nerve cells. The compound binds to the open sodium channels, blocking the flow of sodium ions and thereby inhibiting nerve signal transmission. This action is similar to the natural inactivation of sodium channels by arginine, which also contains a guanidino group .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Biochemical Applications : Hemisulfate salts improve solubility for inhibitors like Leupeptin, a trend likely applicable to 1-octylguanidine in buffer systems .

- Catalysis : Guanidine derivatives are used in transition metal coordination (e.g., phosphine-alkene ligands in ), though 1-octylguanidine’s role here remains unexplored .

- Safety and Handling : Hemisulfate compounds often require storage below 4°C (e.g., 5-Methylisoxazole-3-carbonyl chloride in ), implying similar precautions for 1-octylguanidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.